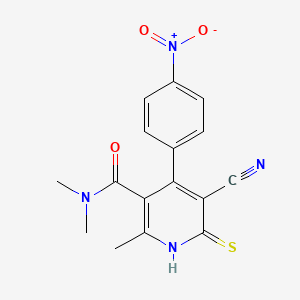
5-cyano-N,N,2-trimethyl-4-(4-nitrophenyl)-6-sulfanylpyridine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-cyano-N,N,2-trimethyl-4-(4-nitrophenyl)-6-sulfanylpyridine-3-carboxamide is a useful research compound. Its molecular formula is C16H14N4O3S and its molecular weight is 342.37. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Characterization
Jayarajan et al. (2019) described the synthesis of related compounds through a three-component reaction and characterized them using various techniques. These compounds were also analyzed through computational chemistry methods, revealing their potential non-linear optical (NLO) properties and possible anticancer activity due to interactions observed in molecular docking studies with the colchicine binding site of tubulin (Jayarajan et al., 2019).
Anticoccidial Activity
Morisawa, Kataoka, and Kitano (1977) synthesized nitropyridinecarboxamides, including similar compounds, and evaluated their anticoccidial activity. These compounds showed activity against Eimeria tenella, suggesting their potential use in the treatment of coccidiosis (Morisawa et al., 1977).
Reaction with Methyl 3-Oxobutanoate
O'Callaghan et al. (1999) explored the reaction of 2-cyano-3-(x-nitrophenyl)prop-2-enamides with methyl 3-oxobutanoate, leading to the formation of various pyridine derivatives. This study provides insight into the chemical behavior and potential applications of such compounds (O'Callaghan et al., 1999).
Electrophilic Amination Studies
Armstrong, Atkin, and Swallow (2000) investigated electrophilic amination of carbanions using 3-aryl-N-carboxamido oxaziridines, including derivatives similar to the compound . Their research contributes to the understanding of amination reactions in organic synthesis (Armstrong et al., 2000).
Thiosemicarbazone Derivatives
Liu et al. (1996) synthesized derivatives of pyridine-2-carboxaldehyde thiosemicarbazone, showing their potential as inhibitors of CDP reductase activity and exhibiting cytotoxicity against L1210 leukemia (Liu et al., 1996).
Labelled Compounds for Antitumor Agents
Shinkwin and Threadgill (1996) focused on the synthesis of labelled compounds, including nitrothiophenecarboxamides, for potential use as antitumor agents. This research contributes to the development of novel cancer therapeutics (Shinkwin & Threadgill, 1996).
Heteroatom Rearrangements in Synthesis
Yokoyama et al. (1987) investigated the rearrangement reactions involving carboxylic acids and related compounds, contributing to the field of synthetic organic chemistry (Yokoyama et al., 1987).
Propiedades
IUPAC Name |
5-cyano-N,N,2-trimethyl-4-(4-nitrophenyl)-6-sulfanylidene-1H-pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4O3S/c1-9-13(16(21)19(2)3)14(12(8-17)15(24)18-9)10-4-6-11(7-5-10)20(22)23/h4-7H,1-3H3,(H,18,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJKZYXKRWNFRBB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C(=S)N1)C#N)C2=CC=C(C=C2)[N+](=O)[O-])C(=O)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
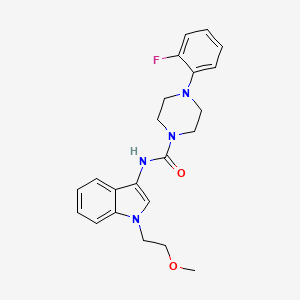

![3-{[(thiophen-2-yl)methyl]sulfanyl}-7-thia-2,4,5-triazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),3,5,9,11-pentaene](/img/structure/B2934575.png)
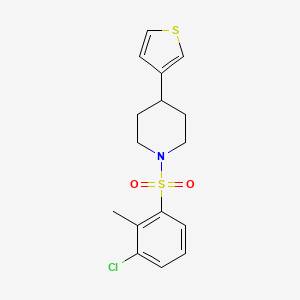
![Methyl 4-(hydroxymethyl)-2-oxabicyclo[2.1.1]hexane-1-carboxylate](/img/structure/B2934579.png)
![(E)-2-((2-([1,2,4]triazolo[3,4-a]phthalazin-6-yl)hydrazono)methyl)-4-bromophenol](/img/structure/B2934583.png)
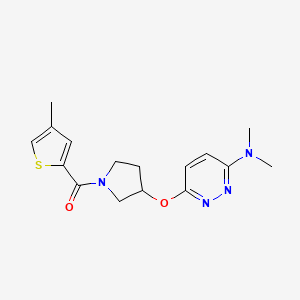
![4-[3-(methoxycarbonyl)-1H-pyrazol-1-yl]butanoic acid](/img/structure/B2934586.png)
![N-(2-bromophenyl)-3-{1-[(2-chlorophenyl)methyl]-1H-pyrazol-4-yl}-2-cyanoprop-2-enamide](/img/structure/B2934587.png)
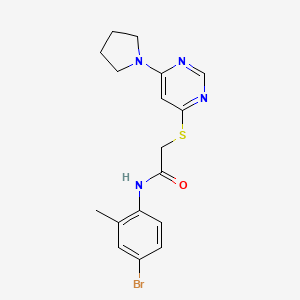


![N1-{3-[methyl(prop-2-yn-1-yl)amino]propyl}benzene-1,4-dicarboxamide](/img/structure/B2934593.png)
![N-(2-(4-cyclopropyl-5-oxo-3-(thiophen-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2934595.png)
